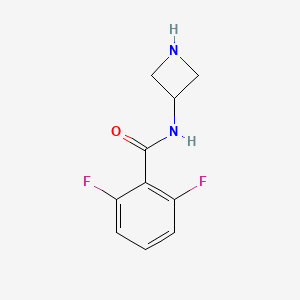
N-(azetidin-3-yl)-2,6-difluorobenzamide
説明
N-(azetidin-3-yl)-2,6-difluorobenzamide is a chemical compound that belongs to the class of azetidine derivatives. Azetidine is a four-membered nitrogen-containing heterocycle, which is known for its significant biological and pharmacological activities. The incorporation of the 2,6-difluorobenzamide moiety enhances the compound’s potential for various applications in medicinal chemistry and drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(azetidin-3-yl)-2,6-difluorobenzamide typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through the aza Paternò–Büchi reaction, which involves the [2+2] photocycloaddition of an imine and an alkene.
Introduction of the 2,6-Difluorobenzamide Moiety: The azetidine derivative is then reacted with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
N-(azetidin-3-yl)-2,6-difluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Oxidation and Reduction: The azetidine ring can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be
生物活性
N-(azetidin-3-yl)-2,6-difluorobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an azetidine ring and a difluorobenzamide moiety. The incorporation of fluorine atoms enhances the compound's lipophilicity and stability, which are critical for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biological receptors and enzymes. Similar compounds have been shown to act as enzyme inhibitors or receptor ligands, suggesting potential pathways for this compound's action:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
- Receptor Binding : It could bind to receptors that play roles in cellular signaling and proliferation.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor activity. For instance, it has been tested against various cancer cell lines, demonstrating promising results:
The IC50 value for HeLa cells indicates a potent inhibitory effect, suggesting that this compound may be a candidate for further development in cancer therapy.
Antibacterial Activity
In addition to antitumor properties, this compound has been evaluated for antibacterial activity. Preliminary findings suggest that it may inhibit bacterial growth by targeting the FtsZ protein, which is crucial for bacterial cell division:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | TBD | |
| Staphylococcus aureus | TBD |
These results highlight the potential of this compound as an antibacterial agent.
Study 1: Antitumor Efficacy in Cell Lines
In a study focusing on the antiproliferative effects of this compound on A549 and MCF-7 cell lines, researchers observed significant reductions in cell viability at varying concentrations. The methodology involved treating cells with different concentrations of the compound followed by MTT assays to assess cell viability.
Study 2: Mechanistic Insights into Antibacterial Action
Another investigation explored the mechanism by which this compound inhibits bacterial growth. Using flow cytometry and fluorescence microscopy, researchers demonstrated that the compound disrupts FtsZ polymerization in bacterial cells, leading to impaired cell division.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Studies indicate good gastrointestinal absorption and permeability across biological membranes, which are favorable traits for drug candidates.
特性
IUPAC Name |
N-(azetidin-3-yl)-2,6-difluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N2O/c11-7-2-1-3-8(12)9(7)10(15)14-6-4-13-5-6/h1-3,6,13H,4-5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLVCSFPAATGRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)NC(=O)C2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















